molecular formula C12H17ClSi B14282902 Chloro(3,3-dimethylbutylidene)phenylsilane CAS No. 138421-59-7

Chloro(3,3-dimethylbutylidene)phenylsilane

Cat. No.: B14282902
CAS No.: 138421-59-7
M. Wt: 224.80 g/mol
InChI Key: HIAUIYRMLFNITQ-UHFFFAOYSA-N
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Description

Chloro(3,3-dimethylbutylidene)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a chlorine atom, and a 3,3-dimethylbutylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3,3-dimethylbutylidene)phenylsilane typically involves the reaction of phenylsilane with 3,3-dimethylbutylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloro(3,3-dimethylbutylidene)phenylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various organosilicon compounds with different functional groups.

    Oxidation Reactions: Silanols and siloxanes.

    Reduction Reactions: Silanes with modified substituents

Scientific Research Applications

Chloro(3,3-dimethylbutylidene)phenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro(3,3-dimethylbutylidene)phenylsilane involves its ability to act as a hydride donor or radical initiator, depending on the reaction conditions. The silicon atom’s affinity for oxygen and fluorine allows it to participate in various chemical transformations, including reduction and hydrosilylation reactions. The molecular targets and pathways involved in these reactions are influenced by the specific substituents and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar in structure but lacks the 3,3-dimethylbutylidene group.

    Chlorodimethylphenylsilane: Contains a dimethyl group instead of the 3,3-dimethylbutylidene group.

    Diphenylsilane: Contains two phenyl groups instead of one

Uniqueness

Chloro(3,3-dimethylbutylidene)phenylsilane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific chemical reactions and applications that are not feasible with other similar compounds .

Properties

CAS No.

138421-59-7

Molecular Formula

C12H17ClSi

Molecular Weight

224.80 g/mol

IUPAC Name

chloro-(3,3-dimethylbutylidene)-phenylsilane

InChI

InChI=1S/C12H17ClSi/c1-12(2,3)9-10-14(13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

HIAUIYRMLFNITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC=[Si](C1=CC=CC=C1)Cl

Origin of Product

United States

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